
6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione, also known as CP-94,253, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. This compound is known to have a high affinity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione acts as a selective antagonist at the dopamine D3 receptor. This receptor is primarily located in the mesolimbic and mesocortical pathways of the brain, which are involved in reward and motivation. By blocking the dopamine D3 receptor, 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione can modulate dopamine neurotransmission and reduce the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to have a number of biochemical and physiological effects in various animal models. Studies have demonstrated that the compound can reduce drug-seeking behavior and self-administration of drugs of abuse such as cocaine and heroin. In addition, 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to increase locomotor activity and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in various neurological disorders. However, one limitation of using 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione is its relatively low potency compared to other dopamine D3 receptor antagonists. This can make it more difficult to achieve the desired pharmacological effects in animal models.
Orientations Futures
There are several future directions for the research on 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione. One area of interest is the potential use of this compound as a therapeutic agent for Parkinson's disease. Studies have shown that the dopamine D3 receptor is involved in the regulation of motor function, and 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione may be able to modulate this pathway to improve symptoms of Parkinson's disease. Another area of interest is the potential use of 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione as a radioligand for imaging the dopamine D3 receptor in vivo. This could provide valuable insight into the role of this receptor in various neurological disorders. Finally, further research is needed to optimize the pharmacological properties of 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione and improve its potency and selectivity for the dopamine D3 receptor.
Méthodes De Synthèse
The synthesis of 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with cyclopentylmethylthiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain pure 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione.
Applications De Recherche Scientifique
6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. The compound's high affinity for the dopamine D3 receptor makes it a promising candidate for the treatment of these disorders. In addition, 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione has also been studied for its potential use as a radioligand for imaging the dopamine D3 receptor in vivo.
Propriétés
IUPAC Name |
6-(cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-13-9(7-11(15)14(2)12(13)16)8-17-10-5-3-4-6-10/h7,10H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWHWNJGZOOJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CSC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

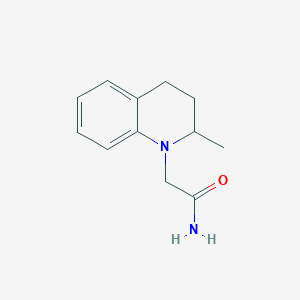
![N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7516271.png)
![[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7516292.png)


![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7516315.png)
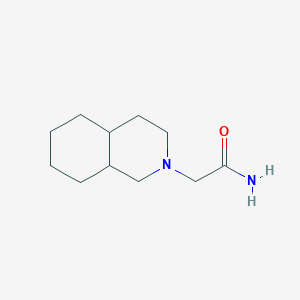

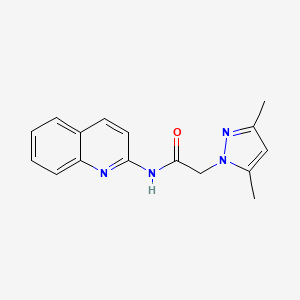
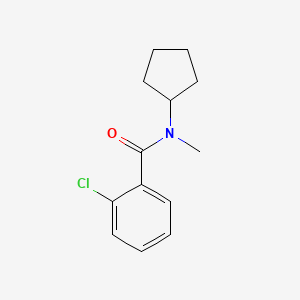
![2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7516349.png)
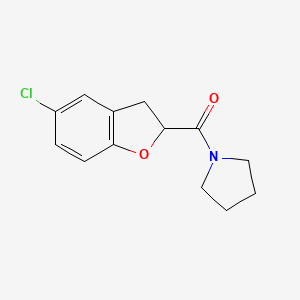
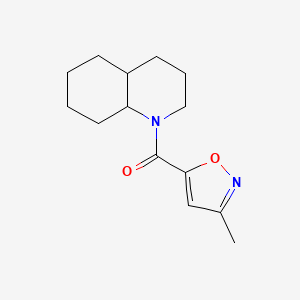
![N-methyl-1-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7516359.png)